Ampicillin potassium

Vue d'ensemble

Description

Ampicillin potassium is the potassium salt of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections such as respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis.

Applications De Recherche Scientifique

Infectious Diseases

Ampicillin potassium is primarily used to treat various bacterial infections, including:

- Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.

- Meningitis : Treatment of bacterial meningitis caused by Neisseria meningitidis and Listeria monocytogenes.

- Endocarditis : Often used in combination with aminoglycosides for enterococcal endocarditis.

- Gastrointestinal Infections : Effective against Salmonella and Shigella species.

- Genitourinary Tract Infections : Used for urinary tract infections caused by sensitive strains of Escherichia coli.

Table 1 summarizes the primary infections treated with this compound:

| Infection Type | Pathogens | Administration Route |

|---|---|---|

| Respiratory Tract Infections | Streptococcus pneumoniae, H. influenzae | IV/IM |

| Meningitis | Neisseria meningitidis, Listeria monocytogenes | IV |

| Endocarditis | Enterococci | IV |

| Gastrointestinal Infections | Salmonella, Shigella | IV/IM |

| Genitourinary Tract Infections | E. coli, Proteus mirabilis | IV/IM |

Prophylactic Use

This compound is also employed prophylactically in certain high-risk situations, such as:

- Dental Procedures : To prevent infective endocarditis in patients with pre-existing heart conditions.

- Pregnancy : Used to prevent early-onset neonatal infections in mothers who are carriers of group B streptococci.

Veterinary Applications

In veterinary medicine, this compound is utilized for treating infections in various animals, including pets and livestock. Common applications include:

- Canine and Feline Infections : Treatment of skin infections, urinary tract infections, and respiratory diseases.

- Livestock : Used to manage gastrointestinal infections in cattle and sheep, as well as respiratory diseases in pigs.

Table 2 outlines the veterinary applications of this compound:

| Animal Type | Infection Type | Common Pathogens |

|---|---|---|

| Dogs | Skin Infections | Staphylococcus spp. |

| Cats | Urinary Tract Infections | E. coli, Proteus spp. |

| Cattle | Gastrointestinal Infections | Salmonella, E. coli |

| Pigs | Respiratory Diseases | Actinobacillus pleuropneumonia |

Case Study 1: Renal Complications

A notable case reported renal potassium-wasting associated with high-dose intravenous ampicillin use in a 49-year-old male patient. The study highlighted the importance of monitoring electrolyte levels during treatment to prevent complications such as hypokalemia .

Case Study 2: Efficacy Against Multidrug-Resistant Bacteria

A clinical trial demonstrated the effectiveness of this compound when combined with other antibiotics against multidrug-resistant strains of bacteria in hospitalized patients with severe infections. The results indicated improved patient outcomes and reduced mortality rates .

Research Applications

This compound is also significant in research settings, particularly in microbiological studies assessing antibiotic resistance patterns. Studies have shown that resistance to ampicillin has increased due to overuse and misuse in both human and veterinary medicine .

Analyse Des Réactions Chimiques

1.1. Peroxyacidic Oxidation with Potassium Peroxomonosulphate

Ampicillin reacts with potassium hydrogenperoxomonosulphate (KHSO₅) in alkaline media, leading to peroxiacidic oxidation and perhydrolysis. Key findings include:

-

Optimal Conditions : Alkali concentration of (5–7)·10⁻³ mol/L and KHSO₅ concentration of 2·10⁻² mol/L maximize reaction rates .

-

Products : Substituted derivatives of N-acryl-β-penicillamine sulfinate (IV) are formed .

-

Kinetics : Reaction rates depend on the order of reagent mixing; pre-mixing ampicillin with KHSO₅ before adding alkali accelerates product formation .

1.2. Biocatalytic Oxidation with Chloroperoxidase (CPO)

Chloroperoxidase (CPO) oxidizes ampicillin in the presence of H₂O₂, producing fluorescent byproducts:

-

Conversion : 70% oxidation within 20 minutes, reaching 80% in 1 hour (rate constant: 0.103 min⁻¹) .

-

Products : Chlorinated derivatives (e.g., C₁₄H₃₁N₃O₂) and fluorescent fragments (λₑₘ=460 nm) are observed .

-

Applications : Fluorescence of oxidation products enables indirect detection of ampicillin in environmental samples .

Table 1: Oxidation Reactions of Ampicillin Potassium

Hydrolysis Reactions

Hydrolysis of this compound occurs under varying pH conditions, impacting its stability and degradation pathways:

2.1. Acidic Hydrolysis

-

Products : α-Aminobenzylpenicilloic acid (zwitterionic form) .

-

Kinetics : Slower degradation compared to basic conditions .

2.2. Basic Hydrolysis

-

Products : α-Aminobenzylpenilloic acid (decarboxylated product) .

-

Kinetics : 1,400× faster than acidic hydrolysis due to hydroxyl ion interaction with the anionic form of ampicillin .

Table 2: Hydrolysis Pathways

| pH Condition | Primary Product | Secondary Product | Reaction Rate |

|---|---|---|---|

| Acidic (pH <7) | α-Aminobenzylpenicilloic acid | None | Slow |

| Basic (pH >7.5) | α-Aminobenzylpenilloic acid | Decarboxylated fragments | Rapid |

Stability and Degradation

-

Thermal Degradation : Ampicillin decomposes at high temperatures, forming polymers and β-lactam ring-opened products .

-

Photodegradation : Exposure to UV light accelerates decomposition, reducing antimicrobial efficacy .

5.1. Kinetic-Spectrophotometry

-

Principle : Measures fluorescence of oxidized products (λₑₘ=460 nm) after CPO-mediated reaction .

-

Sensitivity : Detects ampicillin in environmental water at µM concentrations .

5.2. Iodometric Titration

Propriétés

Numéro CAS |

23277-71-6 |

|---|---|

Formule moléculaire |

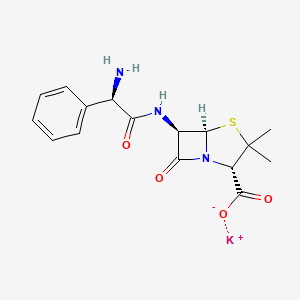

C16H18KN3O4S |

Poids moléculaire |

387.5 g/mol |

Nom IUPAC |

potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H19N3O4S.K/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |

Clé InChI |

JWUWRSHQQLUTRD-YWUHCJSESA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |

Apparence |

Solid powder |

Key on ui other cas no. |

23277-71-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ampicillin potassium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.